![molecular formula C17H15F3N2O2 B13460521 2-[(3-acetylphenyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B13460521.png)
2-[(3-acetylphenyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-acetylphenyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide is an organic compound that features both an amide and an aromatic amine functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-acetylphenyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 3-acetylaniline with 4-(trifluoromethyl)benzoyl chloride under basic conditions. The reaction proceeds through the formation of an amide bond between the amine group of 3-acetylaniline and the acyl chloride group of 4-(trifluoromethyl)benzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3-acetylphenyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: Formation of carboxylic acids
Reduction: Formation of amines
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives
Aplicaciones Científicas De Investigación
2-[(3-acetylphenyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mecanismo De Acción
The mechanism of action of 2-[(3-acetylphenyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-[(3-acetylphenyl)amino]-N-phenylacetamide: Lacks the trifluoromethyl group, which may affect its chemical reactivity and biological activity.
N-[4-(trifluoromethyl)phenyl]acetamide: Lacks the acetylphenylamino group, which may influence its binding affinity and specificity.
Uniqueness
The presence of both the acetylphenylamino and trifluoromethyl groups in 2-[(3-acetylphenyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide makes it unique compared to similar compounds. These functional groups can enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable molecule for various applications.
Propiedades
Fórmula molecular |
C17H15F3N2O2 |
|---|---|
Peso molecular |
336.31 g/mol |
Nombre IUPAC |
2-(3-acetylanilino)-N-[4-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C17H15F3N2O2/c1-11(23)12-3-2-4-15(9-12)21-10-16(24)22-14-7-5-13(6-8-14)17(18,19)20/h2-9,21H,10H2,1H3,(H,22,24) |
Clave InChI |
UYVVOMZEBQNCMU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC=C1)NCC(=O)NC2=CC=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


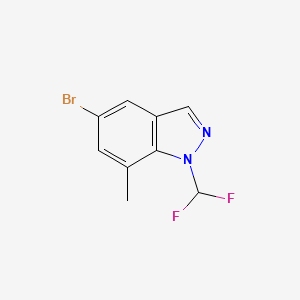
![2-[(4-Methylpiperidin-4-yl)oxy]acetic acid hydrochloride](/img/structure/B13460458.png)
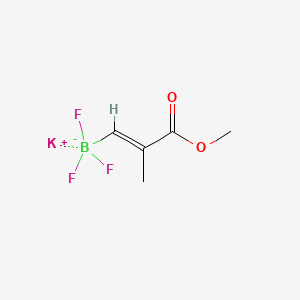
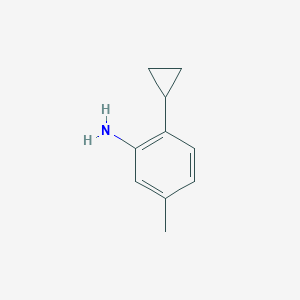
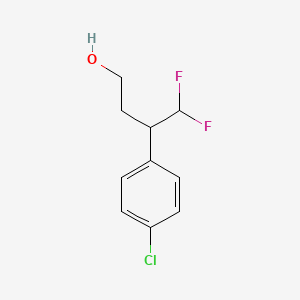
![3-Isocyanatobicyclo[3.1.0]hexane](/img/structure/B13460486.png)
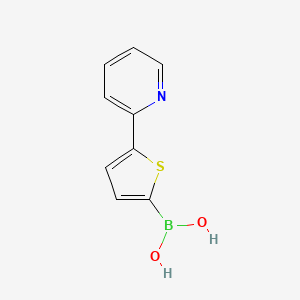

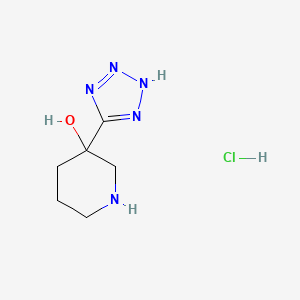
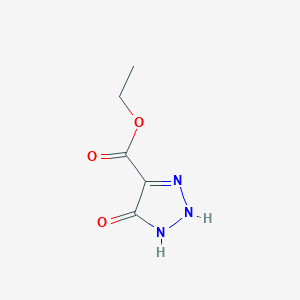


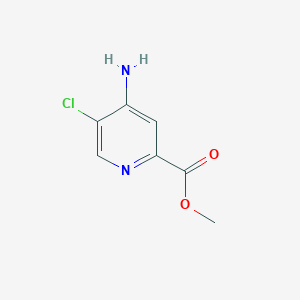
![2-[(2-Methoxyphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B13460514.png)
